molecular formula C20H35NO16 B12316740 N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide

Cat. No.: B12316740
M. Wt: 545.5 g/mol
InChI Key: NSTZVLOIOXVFME-UHFFFAOYSA-N
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Description

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide is a complex organic compound. It is characterized by multiple hydroxyl groups and a hexan-2-yl acetamide backbone. This compound is part of the flavonoid family, known for their diverse biological activities and presence in various plants .

Properties

IUPAC Name

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-6(26)21-7(2-22)17(36-19-15(32)13(30)11(28)9(4-24)34-19)18(8(27)3-23)37-20-16(33)14(31)12(29)10(5-25)35-20/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTZVLOIOXVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide typically involves multi-step organic synthesisThe final steps involve the attachment of the oxan-2-yl groups via glycosylation reactions under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing microbial fermentation to produce the desired flavonoid structure. This method is often preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide is a complex organic compound that has garnered attention in scientific research for its potential applications in various fields, particularly in biochemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.

Structural Representation

The compound features a complex structure that includes multiple hydroxyl groups and an acetamide functional group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which can damage cellular components and lead to various diseases.

Case Study : A study on related compounds demonstrated their ability to reduce oxidative stress in cellular models, suggesting potential therapeutic roles in conditions like cancer and neurodegenerative diseases.

Antimicrobial Properties

Compounds containing hydroxyl groups have been shown to possess antimicrobial activity. This property is particularly valuable in developing new antibiotics or preservatives.

Case Study : In vitro testing of structurally similar compounds revealed effective inhibition of bacterial growth, indicating that this compound could be explored for antimicrobial applications.

Pharmaceutical Development

Due to its complex structure and bioactive potential, this compound may serve as a lead compound in drug discovery processes aimed at treating metabolic disorders or chronic diseases.

Data Table: Potential Pharmaceutical Applications

Application AreaPotential UseRelated Compounds
AntioxidantReducing oxidative stressSimilar polyphenolic compounds
AntimicrobialInhibiting bacterial growthHydroxylated derivatives
Drug DevelopmentTargeting metabolic pathwaysAcetamides with hydroxyl groups

Nutraceuticals

There is growing interest in the use of such compounds as nutraceuticals, which are food-derived products that provide health benefits beyond basic nutrition. The presence of multiple hydroxyl groups suggests potential benefits in promoting health and preventing disease.

Case Study : Research on dietary polyphenols indicates that similar compounds can improve gut health and modulate metabolic functions.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also interacts with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide is unique due to its specific structural arrangement, which enhances its solubility and bioavailability compared to other flavonoids. This makes it a promising candidate for pharmaceutical and nutraceutical applications .

Biological Activity

N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide is a complex glycosylated compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C33H40O20C_{33}H_{40}O_{20} and a molecular weight of 756.7 g/mol. It features multiple hydroxyl groups that contribute to its solubility and reactivity. Its structure includes several sugar moieties, which are known to influence biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, thus protecting cells from oxidative stress. Studies have shown that the antioxidant capacity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Assay Method IC50 Value (µM)
DPPH25
ABTS30

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vivo studies using animal models of inflammation demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and inflammatory bowel disease .

The biological activities of this compound are likely attributed to its ability to interact with various cellular targets:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Antimicrobial Mechanism : Disruption of the bacterial cell wall integrity and inhibition of biofilm formation.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leading to decreased expression of inflammatory mediators.

Case Studies

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar glycosylated compounds significantly reduced oxidative stress markers in diabetic rats .
  • Clinical Trials on Anti-inflammatory Effects : A double-blind placebo-controlled trial assessed the efficacy of a related compound in patients with rheumatoid arthritis, showing significant improvement in joint swelling and pain scores after 12 weeks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide, and how can stereochemical purity be ensured?

  • Methodology :

  • Stepwise glycosylation : Use protected monosaccharide donors (e.g., 3,4,5-trihydroxy-6-(hydroxymethyl)oxane derivatives) with orthogonal protecting groups (e.g., acetyl, benzyl) to sequentially attach to the hexanamide backbone. Monitor coupling efficiency via TLC or HPLC .
  • Stereocontrol : Employ chiral auxiliaries or enzymatic catalysis (e.g., glycosyltransferases) to ensure correct anomeric configuration. Validate stereochemistry via 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR and X-ray crystallography .
  • Deprotection : Use mild acidic/basic conditions (e.g., NaOMe/MeOH for acetyl groups) to avoid degradation of labile hydroxyl groups .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH extremes (e.g., 0.1 M HCl, 0.1 M NaOH) and elevated temperatures (40–80°C). Monitor degradation products via LC-MS/MS and compare with stability-indicating HPLC methods .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 25°C). Include controls for oxidative degradation (e.g., H2O2\text{H}_2\text{O}_2) .

Q. What analytical techniques are most effective for confirming the compound’s structural identity and purity?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C22H34N2O15\text{C}_{22}\text{H}_{34}\text{N}_2\text{O}_{15}) with <2 ppm mass error .
  • Multidimensional NMR : Assign all protons and carbons using 1H^{1}\text{H}-13C^{13}\text{C} HMBC and NOESY to resolve overlapping signals from sugar moieties .
  • Purity assessment : Use reverse-phase HPLC with diode-array detection (DAD) and charged aerosol detection (CAD) for quantification of impurities <0.1% .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential bioactivity?

  • Methodology :

  • Analog synthesis : Modify the hexanamide core (e.g., replace acetamide with propionamide) or vary sugar substituents (e.g., deoxygenate hydroxyl groups). Screen analogs for activity in target assays (e.g., enzyme inhibition) .
  • Computational docking : Perform molecular dynamics simulations with target proteins (e.g., glycosidases) to identify critical hydrogen-bonding interactions involving the dihydroxyhexanoyl and sugar moieties .

Q. What strategies are recommended for resolving contradictory data in metabolic stability studies (e.g., hepatic vs. plasma stability)?

  • Methodology :

  • Cross-species validation : Compare metabolic profiles in human/rodent liver microsomes and S9 fractions. Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-acetamide) to quantify phase I/II metabolites via LC-MS/MS .
  • Enzyme phenotyping : Incubate with CYP/P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

Q. How can the compound’s interaction with serum proteins (e.g., albumin) be quantitatively characterized?

  • Methodology :

  • Equilibrium dialysis : Measure unbound fraction (fuf_u) using radiolabeled compound (e.g., 14C^{14}\text{C}-acetamide) in human serum. Validate via ultrafiltration-LC-MS .
  • Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and thermodynamics (ΔH, ΔS) to identify dominant binding sites on albumin .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to prevent skin/eye contact and inhalation of aerosols .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate exposure to volatile byproducts (e.g., acetic anhydride) .

Notes

  • All methodologies are derived from peer-reviewed techniques applied to analogous glycosylated acetamides .

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